molecular formula C15H12N2 B12945872 3-(2-(4-Pyridinyl)ethenyl)-1h-indole

3-(2-(4-Pyridinyl)ethenyl)-1h-indole

Cat. No.: B12945872
M. Wt: 220.27 g/mol
InChI Key: GWFLOYNQTNXGOJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-Pyridinyl)ethenyl)-1h-indole is a heterocyclic compound that combines the structural features of both pyridine and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Pyridinyl)ethenyl)-1h-indole typically involves the reaction of indole derivatives with pyridine-based compounds. One common method is the Heck reaction, where a palladium-catalyzed coupling of a halogenated indole with a vinyl pyridine derivative is performed under specific conditions. The reaction usually requires a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Heck reactions or other palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Pyridinyl)ethenyl)-1h-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated indole-pyridine compounds.

Scientific Research Applications

3-(2-(4-Pyridinyl)ethenyl)-1h-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-(4-Pyridinyl)ethenyl)-1h-indole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(4-Pyridinyl)ethenyl)pyridine
  • 3-(2-(4-Pyridinyl)ethenyl)benzene
  • 3-(2-(4-Pyridinyl)ethenyl)thiophene

Uniqueness

3-(2-(4-Pyridinyl)ethenyl)-1h-indole is unique due to its combination of indole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials.

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

3-[(E)-2-pyridin-4-ylethenyl]-1H-indole

InChI

InChI=1S/C15H12N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-11,17H/b6-5+

InChI Key

GWFLOYNQTNXGOJ-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.